Azido-PEG9-NHS ester

PROTAC Linker ADC Linker Spacer Arm Length

Azido-PEG9-NHS ester (CAS 2801772-87-0) is a monodispersed, heterobifunctional polyethylene glycol (PEG) linker with an azide group (-N₃) and an N-hydroxysuccinimide (NHS) ester connected by a linear chain of nine ethylene glycol units. This specific architecture provides a defined spacer arm length and increases solubility in aqueous media, making it a versatile tool in bioconjugation, particularly for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Molecular Formula C25H44N4O13
Molecular Weight 608.6 g/mol
Cat. No. B1192239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG9-NHS ester
SynonymsAzido-PEG9-NHS ester
Molecular FormulaC25H44N4O13
Molecular Weight608.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H44N4O13/c26-28-27-4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(32)42-29-23(30)1-2-24(29)31/h1-22H2
InChIKeyZERVDAHZJLPSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG9-NHS Ester: A High-Purity, PEG9-Based Heterobifunctional Click Chemistry Linker for PROTAC and Bioconjugation Procurement


Azido-PEG9-NHS ester (CAS 2801772-87-0) is a monodispersed, heterobifunctional polyethylene glycol (PEG) linker with an azide group (-N₃) and an N-hydroxysuccinimide (NHS) ester connected by a linear chain of nine ethylene glycol units . This specific architecture provides a defined spacer arm length and increases solubility in aqueous media, making it a versatile tool in bioconjugation, particularly for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) [1]. The azide moiety is reactive with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained alkynes (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC), while the NHS ester reacts with primary amines on biomolecules to form stable amide bonds .

Why Azido-PEG9-NHS Ester's PEG9 Spacer Prevents Unpredictable Bioconjugate Performance


Direct substitution of Azido-PEG9-NHS ester with linkers of a different PEG length (e.g., PEG8 or PEG12) or with a non-PEG spacer is not a reliable procurement strategy due to the critical and quantifiable impact of linker length and flexibility on bioconjugate function. Linker length is a key conformational tuner that determines the effective reach between two conjugated biomolecules, directly influencing the formation of a ternary complex in applications like PROTAC development [1]. A deviation of even one ethylene glycol unit can alter the distance between ligands by several angstroms, which may prevent the required protein-protein interactions [2]. The PEG9 spacer arm provides a specific length of approximately 35.8 Å, which is distinct from the ~21.7 Å of a PEG5 spacer . This difference is not trivial; for instance, studies on PEG linkers for antibody-functionalized nanoparticles have shown that varying the spacer length significantly alters targeting efficiency and cellular uptake, demonstrating that the choice of a specific PEG chain length is an empirically determined, non-arbitrary parameter for optimal performance [3][4].

Azido-PEG9-NHS Ester: Quantifiable Differentiators Against PEG8, PEG12, and Alternative Linkers


PEG9 vs. PEG8 vs. PEG12: Quantified Spacer Length Determines Bioconjugate Spacing and Functional Efficacy

Azido-PEG9-NHS ester provides a defined spacer arm length of approximately 35.8 Å, which is an intermediate length between common shorter (e.g., PEG5: ~21.7 Å) and longer (e.g., PEG12: ~47.9 Å) alternatives . This specific length is a quantifiable parameter critical for controlling the distance between conjugated biomolecules. Empirical studies in targeted protein degradation have demonstrated that the progression from PEG4 to PEG8 can enhance the residence time in the ternary complex by up to an order of magnitude, translating to a lower cellular EC50 [1]. In antibody-based nanoparticle targeting, a short PEG spacer (0.65 kDa) was optimal for targeting one dendritic cell line (DC2.4), while a much longer PEG spacer (5 kDa) was required for effective accumulation in primary cells (BMDCs, cDC1), underscoring that the choice of a specific linker length like PEG9 is an application-critical empirical variable [2].

PROTAC Linker ADC Linker Spacer Arm Length PEG Linker Selection Bioconjugation

Azide vs. DBCO Conjugation Kinetics: Azido-PEG9-NHS Ester Enables Orthogonal and Controlled Reactivity

The azide group on Azido-PEG9-NHS ester exhibits fundamentally different reaction kinetics compared to its strained alkyne counterpart, DBCO-NHS ester. While DBCO-NHS ester is designed for rapid, copper-free SPAAC with second-order rate constants typically in the range of 10⁻² to 1 M⁻¹ s⁻¹ [1], Azido-PEG9-NHS ester's azide group requires either copper catalysis (CuAAC, rate constant 10-100 M⁻¹ s⁻¹) [2] or a slower reaction with DBCO (SPAAC, 10⁻² to 1 M⁻¹ s⁻¹) [3]. This allows Azido-PEG9-NHS ester to be used in multi-step conjugation strategies where orthogonal reactivity is required. For instance, a researcher can perform a CuAAC reaction on the azide with an alkyne-functionalized payload, followed by a separate SPAAC reaction with a DBCO-functionalized entity, or vice versa. In contrast, a DBCO-NHS ester will react with any azide present, limiting its use in complex, sequential bioconjugations.

Click Chemistry CuAAC SPAAC Reaction Kinetics Bioconjugation

Purity Comparison: Azido-PEG9-NHS Ester is Routinely Supplied at ≥98% Purity, Exceeding the Common 95% Industry Standard

For demanding applications like PROTAC and ADC synthesis, linker purity is a critical quality attribute that directly impacts the yield and purity of the final, high-value bioconjugate. Azido-PEG9-NHS ester is available from multiple reputable vendors at a purity of ≥98% . This is quantifiably superior to the more common 95% purity specification for other PEG linkers and some other Azido-PEG9-NHS ester suppliers [1]. A 3% absolute difference in purity represents a 60% relative reduction in potential impurities (from 5% down to 2%), which can be crucial for minimizing side reactions and simplifying downstream purification of expensive conjugated products. Procuring a 98% pure linker directly translates to higher effective yield in conjugation reactions.

PROTAC Linker Purity ADC Linker Quality Reagent Procurement Chemical Sourcing Vendor Comparison

Molecular Weight Comparison: PEG9 Linker Balances Solubility Enhancement and Conjugate Size

The molecular weight of the PEG spacer directly impacts the physicochemical properties of the final conjugate, including hydrodynamic radius, solubility, and pharmacokinetics. Azido-PEG9-NHS ester has a defined molecular weight of 608.64 g/mol . This represents a quantifiable midpoint between shorter linkers like Azido-PEG8-NHS ester (564.6 g/mol) and longer linkers like Azido-PEG12-NHS ester (740.8 g/mol) . In the context of developing small molecule degraders, this intermediate molecular weight can be advantageous. A linker that is too short may not provide sufficient aqueous solubility, while a linker that is too long can dramatically increase the overall molecular weight of the degrader, potentially impairing cell permeability and violating Lipinski's 'Rule of Five' guidelines for oral bioavailability. The 608.64 g/mol weight of the PEG9 spacer offers a quantifiable balance, providing enhanced solubility over a PEG8 linker without the same magnitude of molecular weight penalty as a PEG12 linker [1].

PEG Linker Molecular Weight Solubility PROTAC Design ADC Development Drug-Linker Conjugates

Optimized Application Scenarios for Azido-PEG9-NHS Ester in Targeted Protein Degradation and Bioconjugation


PROTAC Synthesis Where an Intermediate PEG9 Spacer is Empirically Determined to be Optimal

In PROTAC development, linker length is a critical variable that must be optimized to form a stable and productive ternary complex between the E3 ligase and the target protein [1]. The 35.8 Å spacer of Azido-PEG9-NHS ester provides an intermediate option for structure-activity relationship (SAR) studies. In medicinal chemistry campaigns, this linker can be directly compared against shorter (e.g., PEG8) and longer (e.g., PEG12) linkers to identify the 'sweet spot' for target degradation. The quantitative differences in length and molecular weight between PEG8, PEG9, and PEG12 allow for fine-tuning of the degrader's physicochemical and functional properties, a key step in optimizing lead compounds.

Multi-Step Bioconjugation for Complex ADC or Probe Assembly

The orthogonal reactivity of the azide and NHS ester groups on Azido-PEG9-NHS ester enables precise, multi-step bioconjugation workflows . For example, the NHS ester can be used first to label a protein (e.g., an antibody) bearing primary amines, yielding an azide-functionalized intermediate. Subsequently, a payload modified with a DBCO group can be attached via copper-free SPAAC, or an alkyne-bearing payload can be attached via CuAAC. This sequential, chemically controlled approach is superior to one-pot methods when site-specificity is required or when the desired conjugation partners are incompatible. This contrasts with linkers like DBCO-NHS ester, which would react immediately in a single step, limiting control.

Conjugation of Payloads to Amine-Modified Surfaces or Nanoparticles

The NHS ester functionality of Azido-PEG9-NHS ester is highly effective for covalently attaching the linker to primary amines on solid supports, such as amine-modified glass slides, nanoparticles, or resin beads . The PEG9 spacer then presents an azide group away from the surface, reducing steric hindrance and enhancing the accessibility for subsequent click reactions. This is particularly useful in the creation of functionalized surfaces for microarrays, affinity purification resins, and targeted drug delivery systems, where the defined ~35.8 Å spacer helps to orient the captured biomolecule for optimal interaction.

Procurement for High-Value Bioconjugate Manufacturing

For research groups or CROs scaling up the production of a high-value bioconjugate (e.g., a next-generation ADC or PROTAC), the procurement of Azido-PEG9-NHS ester at ≥98% purity from validated vendors is a critical process control point . The 3% absolute increase in purity (a 60% relative impurity reduction) compared to a 95% pure alternative directly minimizes the formation of unwanted side-products during the expensive conjugation step [2]. This can lead to higher yields of the desired product and reduce the burden and cost of preparative HPLC purification, thereby improving the overall process efficiency and economics of the project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG9-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.